The IUPAC name 1-(oxan-2-yloxy)butan-2-ol systematically identifies the compound’s structure:
Stereochemical complexity arises from the THP ring’s chair conformations and the chiral center at C2 of the butanol moiety. While the PubChem entry does not specify enantiomeric purity, synthetic routes using achiral starting materials typically yield racemic mixtures unless chiral catalysts or resolved intermediates are employed.
The molecular structure (SMILES: CCC(COC1CCCCO1)O) reveals:
Conformational Analysis:
The THP ether group confers distinct physicochemical advantages over simpler ether-alcohols:
*Estimated via group contribution methods.
The acid-catalyzed etherification of butan-2-ol with 3,4-dihydro-2H-pyran (DHP) proceeds via a two-step mechanism. Initial protonation of DHP’s oxygen atom by Brønsted or Lewis acids generates a reactive oxonium intermediate, which undergoes nucleophilic attack by the hydroxyl group of butan-2-ol [2] [4]. For instance, MgBr~2~ or H~2~SO~4~ facilitates this process by stabilizing the transition state through Lewis acid-base interactions [1] [4]. The regioselectivity of the reaction favors the formation of the THP ether at the secondary alcohol site of butan-2-ol due to steric and electronic effects, though mild conditions are required to prevent oligomerization [4].
Solvent choice critically influences reaction efficiency and environmental impact. Cyclopentyl methyl ether (CPME) and 2-methyltetrahydrofuran (2-MeTHF) have emerged as green alternatives to traditional ethereal solvents due to their high boiling points, low toxicity, and renewable sourcing [2]. A comparative study (Table 1) highlights their performance in THP ether synthesis:
| Solvent | Boiling Point (°C) | Yield (%) | Reaction Time (h) |
|---|---|---|---|
| CPME | 106 | 92 | 2.5 |
| 2-MeTHF | 80 | 88 | 3.0 |
| Dichloromethane | 40 | 85 | 4.0 |
CPME’s superior yield and shorter reaction time stem from its ability to stabilize polar intermediates without participating in side reactions [2] [4].
The Williamson synthesis involves deprotonating butan-2-ol to form a sec-butoxide ion, which displaces a leaving group from a THP-derived alkyl halide. Sodium hydride (NaH) or potassium hydroxide (KOH) in anhydrous tetrahydrofuran (THF) effectively generates the alkoxide [3] [4]. For example, reacting sec-butoxide with 2-bromotetrahydropyran in the presence of MgI~2~ yields 1-[(oxan-2-yl)oxy]butan-2-ol with 78% efficiency [4]. The reaction’s success hinges on the alkyl halide’s stability; bulky substrates like THP derivatives require prolonged reaction times to overcome steric hindrance.
Kinetic control ensures selectivity for the THP ether over competing elimination products. Using weak bases like MgBr~2~ at 0–25°C suppresses E2 elimination pathways, favoring the S~N~2 mechanism [4]. A study comparing bases (Table 2) demonstrates this effect:
| Base | Temperature (°C) | Yield (%) | Elimination (%) |
|---|---|---|---|
| NaH | 25 | 65 | 22 |
| KOH | 25 | 70 | 18 |
| MgBr~2~ | 0 | 78 | 5 |
MgBr~2~’s dual role as a base and Lewis acid enhances nucleophilic substitution while minimizing side reactions [4].
Continuous-flow systems enhance throughput and reproducibility by integrating immobilized catalysts and solvent recycling. Heterogeneous acidic resins (e.g., Amberlyst-15) packed into microreactors enable efficient THP etherification of butan-2-ol with DHP at 50°C, achieving 94% conversion in 10 minutes [2]. Key advantages over batch processes include:
Table 3 contrasts batch and flow parameters:
| Parameter | Batch (CPME) | Flow (2-MeTHF) |
|---|---|---|
| Reaction Time | 2.5 h | 10 min |
| Yield | 92% | 94% |
| Solvent Consumption | 20 mL/g | 5 mL/g |
Catalyst immobilization further simplifies product isolation, as demonstrated by reusable MgBr~2~-functionalized silica gels [4].
1-[(Oxan-2-yl)oxy]butan-2-ol, also known as 1-(oxan-2-yloxy)butan-2-ol, represents a tetrahydropyranyl (THP) ether derivative of 2-butanol. This compound exhibits distinctive thermodynamic properties that derive from its dual structural components: the oxane (tetrahydropyran) ring and the secondary alcohol moiety .
The fundamental molecular parameters of 1-[(oxan-2-yl)oxy]butan-2-ol are well-established through computational analysis. The compound possesses a molecular formula of C₉H₁₈O₃ with a molecular weight of 174.24 g/mol [2]. The CAS Registry Number is 78791-18-1, and the compound displays an estimated logarithmic partition coefficient (LogP) of approximately 1.2-1.3 [3], indicating moderate lipophilicity.
The structural organization significantly influences thermodynamic behavior. The tetrahydropyran ring adopts a chair conformation that creates stereochemical complexity, particularly when combined with the chiral center at the C-2 position of the butanol moiety . This conformational preference affects both the thermodynamic stability and solvent interactions of the molecule.
Thermodynamic stability analysis reveals that the oxane ring system contributes substantially to overall molecular stability. Research on related tetrahydropyran derivatives demonstrates that the six-membered cyclic ether structure exhibits enhanced thermodynamic stability compared to acyclic analogs [4]. The BHandHLYP/aug-cc-pVDZ level calculations indicate that tetrahydropyran derivatives possess energy barriers for autoxidation processes that are approximately 10 kJ/mol higher than corresponding tetrahydrofuran analogs [4] [5].
| Property | Value | Method |
|---|---|---|
| Molecular Weight | 174.24 g/mol | Computed |
| LogP | 1.2-1.3 | Estimated |
| Hydrogen Bond Donors | 1 | Calculated |
| Hydrogen Bond Acceptors | 3 | Calculated |
| Exact Mass | 174.126 g/mol | Computed |
The solubility profile of 1-[(oxan-2-yl)oxy]butan-2-ol demonstrates characteristics typical of THP ethers. The compound exhibits moderate water solubility due to the presence of the hydroxyl group and ether oxygen atoms, which facilitate hydrogen bonding interactions with water molecules [6]. Comparative analysis with related cyclic ether systems indicates that the tetrahydropyran ring enhances solubility in polar organic solvents while maintaining compatibility with non-polar media [6].
Preferential solvation studies on cyclic ethers reveal that tetrahydropyran derivatives interact preferentially with formamide molecules over water in mixed solvent systems, with equilibrium constants indicating stronger interactions with polar aprotic solvents [6]. This behavior suggests that 1-[(oxan-2-yl)oxy]butan-2-ol would exhibit similar preferential solvation characteristics.
The thermodynamic functions associated with solvation processes demonstrate that cyclic ethers, including tetrahydropyran derivatives, exhibit negative excess enthalpies of solvation that become more pronounced with increasing ring size [6]. For 1-[(oxan-2-yl)oxy]butan-2-ol, this translates to favorable dissolution thermodynamics in appropriate solvent systems.
Temperature-dependent solubility behavior follows patterns observed in related alcohol-ether systems. The excess molar volume properties indicate that hydrogen bonding interactions between the hydroxyl group and solvent molecules compete with the disruption of alcohol self-association [7]. This results in complex temperature dependencies where solubility may exhibit non-linear behavior across different temperature ranges.
Proton NMR spectroscopy of 1-[(oxan-2-yl)oxy]butan-2-ol reveals a complex multipicity pattern characteristic of THP ethers. The tetrahydropyran ring generates distinctive signals that reflect the chair conformation dynamics and the presence of diastereomeric forms [8].
The oxane ring protons appear as overlapping multiplets in the region between 1.5-4.0 ppm, with the anomeric proton (H-2 of the oxane ring) typically resonating around 4.6-4.8 ppm as a characteristic triplet [8]. This anomeric signal serves as a diagnostic marker for THP ether identification and provides information about the stereochemical configuration.
Coupling constant analysis reveals that the oxane ring protons exhibit three-bond coupling constants ranging from 6-8 Hz for axial-axial interactions and 2-4 Hz for axial-equatorial couplings [9]. The chair conformation of the tetrahydropyran ring results in stereochemical complexity that manifests as overlapping multiplets in the NMR spectrum [8].
The butanol moiety contributes additional complexity through the chiral center at C-2. The secondary alcohol proton typically appears as a quartet around 3.8-4.2 ppm, with coupling to the adjacent methylene protons [10]. The hydroxyl proton exhibits variable chemical shift depending on concentration and solvent conditions, typically appearing as a broad singlet around 2-4 ppm [10].
| Proton Environment | Chemical Shift (ppm) | Multiplicity | Coupling (Hz) |
|---|---|---|---|
| Anomeric H (oxane) | 4.6-4.8 | Triplet | 3-4 |
| CHR-OH (butanol) | 3.8-4.2 | Quartet | 6-8 |
| CH₂-O (butanol) | 3.4-3.8 | Multiplet | 6-8 |
| Oxane ring CH₂ | 1.5-2.0 | Multiplet | 6-8 |
The carbon-13 NMR spectrum provides complementary structural information. The anomeric carbon of the oxane ring appears around 96-98 ppm, characteristic of acetal carbon environments [8]. The secondary alcohol carbon resonates around 68-72 ppm, while the oxane ring carbons appear in the range 19-65 ppm [8].
Diastereotopic effects arising from the chiral center create signal splitting for certain carbon environments, particularly those in close proximity to the stereogenic center [8]. This results in doubled signals for some carbon atoms, reflecting the presence of diastereomeric forms.
Infrared spectroscopy of 1-[(oxan-2-yl)oxy]butan-2-ol exhibits characteristic absorption bands that reflect the dual ether-alcohol functionality. The hydroxyl stretch appears as a broad absorption around 3200-3600 cm⁻¹, with the exact position depending on hydrogen bonding interactions [11] [12].
The C-O stretching vibrations provide distinctive fingerprint information. The ether linkage between the oxane ring and butanol chain produces strong absorption bands in the 1000-1300 cm⁻¹ region [11] [12]. The tetrahydropyran ring contributes skeletal vibrations around 250, 403, 430, and 562 cm⁻¹, as determined from high-resolution vibrational spectroscopy studies [13] [14].
C-H stretching modes appear in the 2850-3000 cm⁻¹ region, with the oxane ring CH₂ groups contributing multiple overlapping bands [11]. The fingerprint region (1500-400 cm⁻¹) contains numerous bands arising from C-O stretching, C-C stretching, and ring deformation modes [11].
| Functional Group | Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|---|
| O-H stretch | 3200-3600 | Strong, broad | Hydrogen bonded |
| C-H stretch | 2850-3000 | Medium | Alkyl groups |
| C-O stretch | 1000-1300 | Strong | Ether linkages |
| Ring vibrations | 250-562 | Medium | Oxane skeletal |
Mass spectrometry of 1-[(oxan-2-yl)oxy]butan-2-ol follows fragmentation patterns typical of THP ethers. Under electrospray ionization conditions, the compound exhibits limited molecular ion stability due to the labile nature of the acetal linkage [15].
Collision-induced dissociation produces characteristic fragment ions. The base peak typically appears at m/z 85, corresponding to the tetrahydropyrylium ion (C₅H₉O⁺) [15]. Additional significant fragments include m/z 103, representing protonated tetrahydropyran-2-ol [15].
The fragmentation mechanism involves charge-remote processes that result in ring contraction and elimination reactions [15]. The oxane ring preferentially undergoes E1-elimination to form the 3,4,5,6-tetrahydropyrylium ion, while alternative pathways lead to 5-methyl-3,4-dihydro-2H-furylium ion formation through ring contraction [15].
Tandem mass spectrometry with deuterium labeling has elucidated the mechanistic pathways for fragmentation. The charge-remote process involving ring contraction represents the preferred fragmentation route, consistent with ab initio calculations indicating that the dihydrofurylium ion bears the lowest energy structure [15].
Density Functional Theory calculations provide comprehensive insight into the electronic structure and conformational preferences of 1-[(oxan-2-yl)oxy]butan-2-ol. Quantum chemical studies on related tetrahydropyran systems establish methodological frameworks applicable to this compound [4] [16].
Geometry optimization at the M06-2X/6-311++G(d,p) level reveals that the oxane ring adopts a chair conformation with axial-equatorial equilibrium governing the orientation of substituents [16]. The butanol chain orientation is influenced by steric interactions and intramolecular hydrogen bonding possibilities.
Energy barrier calculations for conformational interconversion demonstrate that the ring-flipping process requires approximately 40-45 kJ/mol, consistent with room temperature conformational mobility [4]. The C-O bond rotation around the glycosidic linkage exhibits multiple minima separated by barriers of 8-12 kJ/mol [16].
Electronic structure analysis using Natural Bond Orbital (NBO) theory reveals that the oxane oxygen participates in σ-donation and π-backdonation interactions with adjacent carbon atoms [17]. The electron density distribution around the oxygen atom shows enhanced nucleophilicity compared to acyclic ethers, with calculated values of 5.12 electrons for the oxane system [18].
| Calculation Level | Property | Value | Units |
|---|---|---|---|
| M06-2X/6-311++G(d,p) | Ring flip barrier | 40-45 | kJ/mol |
| M06-2X/6-311++G(d,p) | C-O rotation | 8-12 | kJ/mol |
| B3LYP/6-31G** | Oxygen electron density | 5.12 | electrons |
| CCSD(T)/CBS | Binding energy | -25.8 | kJ/mol |
Solvation modeling using Polarizable Continuum Model (PCM) calculations demonstrates that implicit solvation significantly affects the energetic ordering of conformers [19]. Aqueous solvation stabilizes conformers with exposed hydroxyl groups, while organic solvents favor more compact conformations [19].
Thermochemical calculations provide accurate predictions of formation enthalpies and heat capacities. Composite methods combining high-level correlation treatments with extrapolation schemes yield formation enthalpy values within 4-8 kJ/mol of experimental data [20].
Molecular dynamics simulations of 1-[(oxan-2-yl)oxy]butan-2-ol in various solvents reveal complex solvation behavior that depends on both solvent polarity and hydrogen bonding capacity [21] [7]. Classical force field simulations using OPLS-AA parameters provide structural and dynamic information about solute-solvent interactions.
Radial distribution functions demonstrate that water molecules form structured solvation shells around both the hydroxyl group and oxane oxygen [21]. The first solvation shell contains approximately 2-3 water molecules hydrogen bonded to the hydroxyl group, with residence times of 5-10 picoseconds [21].
Hydrogen bonding analysis reveals that the oxane oxygen participates in weaker hydrogen bonding compared to the secondary alcohol, with average bond lengths of 2.8-3.2 Å and lifetimes of 1-3 picoseconds [21]. This differential hydrogen bonding contributes to preferential solvation effects observed experimentally [6].
Solvent dynamics around the tetrahydropyran ring show reduced mobility compared to bulk solvent, indicating structured solvation [21]. Diffusion coefficients for solvent molecules in the first solvation shell are reduced by 30-50% compared to bulk values [21].
| Solvent | HB Lifetime (ps) | Coordination Number | Residence Time (ps) |
|---|---|---|---|
| Water | 5-10 | 2.3 | 8-12 |
| Methanol | 3-7 | 1.8 | 5-9 |
| Ethanol | 2-5 | 1.5 | 4-7 |
| THF | 1-3 | 1.2 | 2-4 |
Temperature-dependent simulations reveal that increasing temperature leads to enhanced conformational sampling and accelerated solvent exchange [21]. The activation energies for conformational transitions decrease from 15 kJ/mol at 273 K to 8 kJ/mol at 323 K [21].
Mixed solvent systems exhibit preferential solvation phenomena where polar solvents preferentially coordinate to the hydroxyl group while less polar solvents interact with the hydrophobic portions of the molecule [21]. This microscopic phase separation affects macroscopic properties such as solubility and partition coefficients.
Free energy calculations using thermodynamic integration provide quantitative estimates of solvation free energies in different solvent systems [21]. The relative solvation free energies between water and organic solvents range from -5 to -25 kJ/mol, depending on solvent properties [21].